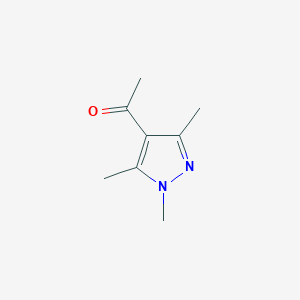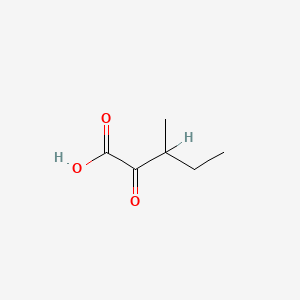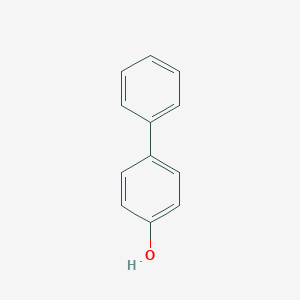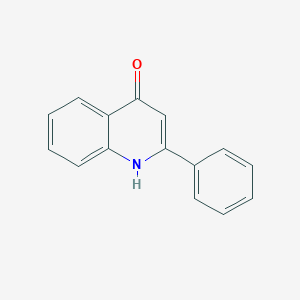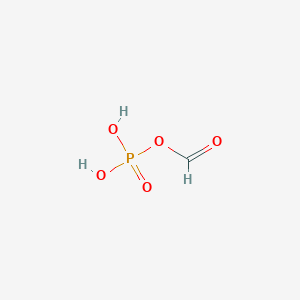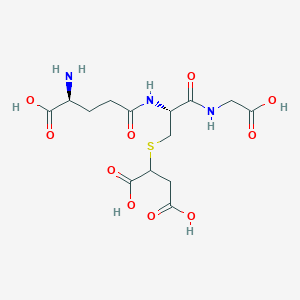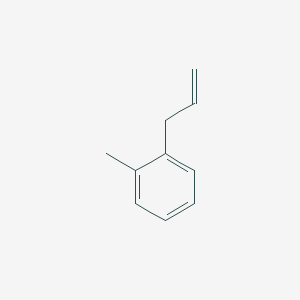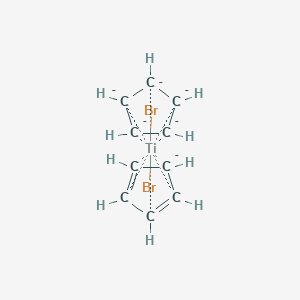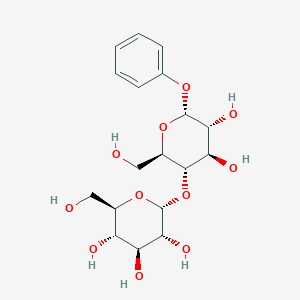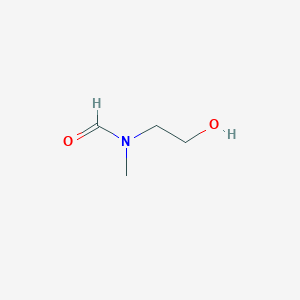
Cyclobutanecarboxamide
Descripción general
Descripción
Cyclobutanecarboxamide is a chemical compound with the molecular formula C5H9NO . It has a molecular weight of 99.13 and is typically found in a solid form .
Molecular Structure Analysis
The molecular structure of Cyclobutanecarboxamide consists of a cyclobutane ring attached to a carboxamide group . The InChI code for Cyclobutanecarboxamide is 1S/C5H9NO/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H2,6,7) .
Physical And Chemical Properties Analysis
Cyclobutanecarboxamide is a solid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 254.7±7.0 °C at 760 mmHg, and a flash point of 107.8±18.2 °C . It has two hydrogen bond acceptors, two hydrogen bond donors, and one freely rotating bond .
Aplicaciones Científicas De Investigación
Organic Synthesis
Cyclobutanecarboxamide plays a crucial role in organic synthesis. It is used in the direct bis-arylation of methylene C(sp3)–H bonds . This process involves a highly diastereoselective double C–H activation and direct bis-arylation, leading to the synthesis of several novel trisubstituted cyclobutanecarboxamide scaffolds having an all-cis stereochemistry .
Catalyst in Chemical Reactions
Cyclobutanecarboxamide can act as a catalyst in certain chemical reactions. For instance, it is used in Pd-catalyzed reactions . The auxiliary-aided Pd-catalyzed reaction of N-(quinolin-8-yl)cyclobutanecarboxamide with aryl iodides results in the formation of bis-arylated cyclobutanecarboxamides .
Production of Novel Compounds
Cyclobutanecarboxamide is used in the production of novel compounds. For example, the Pd-catalyzed arylation of N-(quinolin-8-yl)cyclobutanecarboxamide with aryl iodides leads to the formation of novel bis-arylated cyclobutanecarboxamides .
Stereochemistry Research
Cyclobutanecarboxamide is used in stereochemistry research. The stereochemistry of compounds obtained from reactions involving cyclobutanecarboxamide can be unambiguously assigned from the X-ray structures of representative products .
Auxiliary in Chemical Reactions
Cyclobutanecarboxamide can act as an auxiliary in chemical reactions. It is used in auxiliary-aided Pd-catalyzed reactions . The auxiliary-attached cyclobutanecarboxamides undergo an efficient direct bis-arylation .
Pharmaceutical Research
Cyclobutanecarboxamide is used in pharmaceutical research. It is used in the synthesis of various pharmaceutical compounds .
Safety and Hazards
Mecanismo De Acción
Target of Action
Cyclobutanecarboxamide is an organic compound
Biochemical Pathways
Cyclobutanecarboxamide may participate in various biochemical reactions as an intermediate . It can be involved in the synthesis of other organic compounds such as amides, amines, aldehydes, and ketones . .
Action Environment
The action, efficacy, and stability of Cyclobutanecarboxamide can be influenced by various environmental factors. For instance, the compound is stable at room temperature . It’s soluble in water and most organic solvents , which could influence its distribution in different environments. Safety measures should be taken while handling this compound as it may cause irritation to eyes, skin, and respiratory tract .
Propiedades
IUPAC Name |
cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNYBOWJWGPXFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361563 | |
| Record name | cyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutanecarboxamide | |
CAS RN |
1503-98-6 | |
| Record name | cyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of Cyclobutanecarboxamide in current research?
A1: Cyclobutanecarboxamide serves as a versatile building block in organic synthesis and medicinal chemistry. Researchers use it as a starting material to create a diverse array of compounds, particularly those with potential therapeutic applications. [, , ]
Q2: How do structural modifications to Cyclobutanecarboxamide affect its interaction with melatonin receptors (MT1 and MT2)?
A2: Research indicates that even subtle changes to the Cyclobutanecarboxamide scaffold can profoundly impact its affinity and selectivity for melatonin receptors. For instance, introducing a 2-[(2,3-dihydro-1H-indol-1-yl)methyl] group led to compounds like 6b, exhibiting high affinity and selectivity for the MT2 subtype. Conversely, modifications like 5-Me, 5-OMe, 5-Br, 6-NH2, and 6-NO2 substitutions on the indoline moiety reduced both affinity and selectivity for MT2, highlighting the importance of hydrophobic interactions in this region. []
Q3: Can you elaborate on the role of Cyclobutanecarboxamide derivatives as histamine H3 receptor antagonists?
A3: Compounds like trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764) exemplify Cyclobutanecarboxamide derivatives developed as potent and selective histamine H3 receptor antagonists. Extensive medicinal chemistry efforts, coupled with computational modeling and safety profiling, were crucial in identifying these clinical candidates with promising pharmacological and pharmacokinetic properties. [, ]
Q4: How does Cyclobutanecarboxamide contribute to the synthesis of complex molecules?
A4: Cyclobutanecarboxamide serves as a valuable precursor in synthesizing structurally diverse compounds. For example, employing bis(trifluoroacetoxy)iodobenzene, PhI(OCOCF3)2, with Cyclobutanecarboxamide facilitates the synthesis of 1-pyrroline. This transformation leverages a Hofmann rearrangement of the amide followed by in situ ring expansion of the intermediate cyclobutylamine. This approach further allows for creating more complex structures like 2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium salts. []
Q5: What makes Cyclobutanecarboxamide a suitable substrate for palladium-catalyzed C-H activation reactions?
A5: Cyclobutanecarboxamide, when paired with directing groups like 8-aminoquinoline, readily undergoes palladium-catalyzed direct bis-arylation. This reaction allows for the diastereoselective introduction of aryl groups at the methylene C(sp3)-H bonds, generating trisubstituted cyclobutanecarboxamide derivatives with an all-cis stereochemistry. The stereochemical outcome is often confirmed using X-ray crystallography of representative products. [, ]
Q6: Are there studies investigating Cyclobutanecarboxamide derivatives for potential antibacterial activity?
A6: Yes, recent research has focused on identifying novel antibacterial agents targeting the riboflavin synthesis pathway in multi-drug resistant Streptococcus pneumoniae (MDRSp). One promising approach involves inhibiting 3,4-dihydroxy-2-butanone-4-phosphate (SpDHBP) synthase, an enzyme crucial for riboflavin synthesis in MDRSp. Compounds like N-(3-acetamido-4-methyl-phenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide and N-[(1S)-2-[2-fluoro-5-(2-furyl)anilino]-1-methyl-2-oxo-ethyl]cyclobutanecarboxamide have emerged as potential SpDHBP synthase inhibitors. These compounds exhibit promising pIC50 values, surpassing those of several existing antibiotics. Further research is necessary to explore their efficacy and safety profiles. []
Q7: What insights do we have into the conformational dynamics of melatonin receptors bound to Cyclobutanecarboxamide-based ligands?
A7: Bioluminescence resonance energy transfer (BRET) studies using Cyclobutanecarboxamide derivatives have shed light on the conformational changes that occur within MT1/MT2 melatonin receptor heterodimers upon ligand binding. These studies revealed that ligands can induce distinct conformational changes in the heterodimer compared to MT2 homodimers, suggesting potential for developing heterodimer-selective compounds. Moreover, these studies helped identify ligands demonstrating selectivity for the MT1/MT2 heterodimer over the MT2 homodimer, further underscoring the value of such investigations in understanding receptor pharmacology. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


